3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole core with a naphthyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multicomponent reactions. One common method is the condensation reaction between 2-naphthol, aromatic aldehydes, and other reagents under specific catalytic conditions . The reaction conditions often include the use of catalysts such as imidazole or isoquinoline, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-naphthyl hydroxamic acid: Another naphthyl derivative with similar biological activities.
1-methyl-2,3-dihydro-1H-indole-5,6-dione: An indole derivative with different substitution patterns but similar core structure.
Uniqueness
What sets 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of an indole core with a naphthyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C21H17NO3/c1-22-18-9-5-4-8-17(18)21(25,20(22)24)13-19(23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,25H,13H2,1H3 |
InChI Key |
SDEIDCCPKCHFSQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.